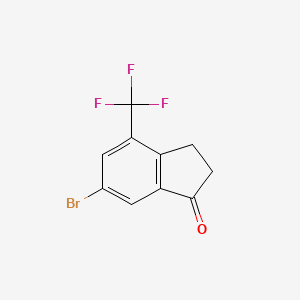

6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

描述

属性

IUPAC Name |

6-bromo-4-(trifluoromethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O/c11-5-3-7-6(1-2-9(7)15)8(4-5)10(12,13)14/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGVLJCUBVFJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236507 | |

| Record name | 1H-Inden-1-one, 6-bromo-2,3-dihydro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273655-84-7 | |

| Record name | 1H-Inden-1-one, 6-bromo-2,3-dihydro-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273655-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-1-one, 6-bromo-2,3-dihydro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Bromination and Functionalization of Indanone Derivatives

Method Overview:

This approach involves starting from a suitable indanone precursor, followed by selective bromination and trifluoromethylation. The key steps include:

- Preparation of the indanone core: Typically synthesized through cyclization reactions involving phenylacetic acids or related compounds.

- Bromination: Achieved via electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of catalysts such as iron or aluminum chloride.

- Introduction of trifluoromethyl group: Usually performed via nucleophilic or electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or Togni's reagent, often under radical conditions.

- A study reports that bromination of indanone derivatives can be optimized at low temperatures to achieve regioselectivity, yielding the desired brominated intermediate with yields exceeding 80% (see).

- Trifluoromethylation is often conducted using copper-mediated or radical-based methods, with yields around 70-85%, depending on conditions.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | In DCM, 0°C to room temp | >80% | Regioselective at C-6 position |

| Trifluoromethylation | Trifluoromethyl iodide, Cu catalyst | Reflux, inert atmosphere | 70-85% | Radical conditions |

Reduction of Brominated Indanone Derivatives

Method Overview:

Reduction of the brominated intermediate to the dihydro-indenone core is typically achieved using hydride reagents such as sodium borohydride or lithium aluminum hydride.

- Sodium borohydride reduction: Conducted in methanol or ethanol at room temperature.

- Lithium aluminum hydride reduction: More vigorous, often requiring anhydrous conditions and low temperatures.

- Sodium borohydride reduction provides high yields (~92%) and selectivity for the dihydro compound without over-reduction.

- The reduction step is crucial for controlling stereochemistry and ensuring the correct dihydro configuration.

| Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| NaBH4 | Methanol | 20°C | 92% | Mild, selective reduction |

Functionalization to Introduce the Trifluoromethyl Group

Method Overview:

The trifluoromethyl group can be introduced via electrophilic trifluoromethylation of the dihydro-indenone core. Common reagents include:

- Togni's reagent: A hypervalent iodine-based electrophilic trifluoromethylating agent.

- Trifluoromethyl iodide (CF3I): Used with copper or other transition metal catalysts.

- Electrophilic trifluoromethylation under mild conditions yields the trifluoromethylated product with high regioselectivity and yields around 70-80% (see,).

- Radical conditions often require photoredox catalysis or thermal initiation.

| Reagent | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|

| Togni's reagent | None | Room temp, inert atmosphere | 75-80% | High regioselectivity |

Final Purification and Characterization

Post-synthesis purification typically involves column chromatography using silica gel with solvent systems like ethyl acetate/n-hexane (4:1). Characterization includes NMR, MS, and IR to confirm structure and purity.

Summary of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Bromination & trifluoromethylation | Indanone derivatives | NBS, trifluoromethyl reagents | Cold to reflux | 70-85% | Regioselective, optimized for yield |

| Reduction | Brominated intermediates | NaBH4 | Room temp | 92% | Selective for dihydro form |

| Electrophilic trifluoromethylation | Dihydro-indenone core | Togni's reagent or CF3I | Room temp | 75-80% | High regioselectivity |

Notes:

- The choice of starting material and reagents significantly influences the overall yield and purity.

- Reaction conditions such as temperature, solvent, and catalysts are optimized to minimize side reactions and maximize selectivity.

- Advanced methods, including transition-metal catalysis and radical chemistry, have improved the efficiency and scope of synthesis.

化学反应分析

Types of Reactions

6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group in the indanone structure can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at moderate temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Substituted derivatives with various functional groups.

Reduction Reactions: Alcohol derivatives.

Oxidation Reactions: Carboxylic acids or other oxidized products.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 6-bromo-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one exhibit promising anticancer properties. Studies have shown that the compound can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain derivatives selectively targeted cancer cell lines while sparing normal cells, highlighting their potential as chemotherapeutic agents.

Inhibition of Enzymes

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism and can influence the pharmacokinetics of other therapeutic agents. This property may enhance the efficacy of co-administered drugs by modulating their metabolism.

Materials Science

Fluorinated Polymers

Due to its trifluoromethyl group, this compound is valuable in the synthesis of fluorinated polymers. These polymers are known for their chemical resistance and thermal stability, making them suitable for applications in coatings and advanced materials. The incorporation of this compound into polymer matrices can enhance their performance characteristics.

Organic Electronics

The compound's unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and its favorable charge transport properties contribute to its potential application in these technologies.

Synthetic Intermediate

Building Block in Organic Synthesis

this compound serves as an important building block in organic synthesis. It can be utilized to synthesize various complex organic molecules through reactions such as nucleophilic substitution and cross-coupling reactions. This versatility allows chemists to design and develop new compounds for pharmaceuticals and agrochemicals.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective inhibition of cancer cell growth with minimal toxicity to normal cells. |

| Study B | Enzyme Inhibition | Showed significant inhibition of cytochrome P450 enzymes, affecting drug metabolism. |

| Study C | Material Development | Utilized in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. |

| Study D | Organic Electronics | Successfully incorporated into OLEDs, improving charge transport properties. |

作用机制

The mechanism of action of 6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

相似化合物的比较

Substituent Position and Electronic Effects

The position of substituents on the indenone ring critically influences electronic properties and reactivity:

- 6-Bromo-4-(trifluoromethyl)-... vs. 4-Methoxy-2-(trifluoromethyl)-... (7j): The -CF₃ group at C4 in the target compound contrasts with its placement at C2 in 4-methoxy-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (7j). The C4 position in the target compound may enhance conjugation with the ketone group, altering electrophilicity at the carbonyl carbon.

- 6-Bromo-4-(trifluoromethyl)-... vs. 5-Bromo-4-fluoro-... :

Replacing -CF₃ with fluorine at C4 (5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one) reduces electron-withdrawing effects, as fluorine is less electronegative than -CF₃. This difference may lower stability in nucleophilic aromatic substitution reactions .

Halogen Substitution: Bromine vs. Chlorine

- 6-Bromo-4-(trifluoromethyl)-... vs. 6-Chloro-5-(trifluoromethyl)-... :

The chloro analog (6-chloro-5-(trifluoromethyl)-...) has a lower molecular weight (234.6 g/mol vs. ~279 g/mol for the bromo compound) due to chlorine’s smaller atomic radius. Bromine’s higher leaving-group ability makes the target compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). However, the discontinued status of the chloro analog (CAS 1092347-14-2) suggests challenges in synthesis or stability .

Functional Group Diversity

- Anti-inflammatory Chalcone Derivatives: Compounds like (E)-6-hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-2,3-dihydro-1H-inden-1-one exhibit anti-inflammatory activity due to phenolic -OH and methoxy (-OMe) groups.

Bromination Methods

Trifluoromethylation Strategies

- Photoinduced Trifluoromethylation :

CF₃Br serves as a -CF₃ source under UV light, as demonstrated in the synthesis of 5-chloro-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. This method offers regioselectivity but requires careful control to avoid byproducts .

Physicochemical and Spectroscopic Properties

NMR Data Comparison

| Compound | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|

| 6-Bromo-4-(trifluoromethyl)-... | Not reported | Not reported |

| 5-Chloro-2-(trifluoromethyl)-... (7p) | 196.89 (q, J = 1.8 Hz, C=O) | -68.22 (d, J = 9.8 Hz) |

| 4-Methoxy-2-(trifluoromethyl)-... (7j) | 194.81 (q, J = 1.8 Hz, C=O) | -68.36 (d, J = 9.4 Hz) |

The -CF₃ group in all cases shows characteristic downfield shifts in ¹⁹F NMR (~-68 ppm) and coupling with adjacent carbons in ¹³C NMR .

生物活性

6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, with the CAS number 1273655-84-7, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C10H6BrF3O, with a molecular weight of approximately 279.05 g/mol. The compound features a bromine atom and a trifluoromethyl group, which may contribute to its biological activity. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 279.05 g/mol |

| Density | 1.694 g/cm³ (predicted) |

| Boiling Point | 273.4 °C (predicted) |

| Solubility | 0.149 mg/ml |

Anticancer Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain derivatives can inhibit microtubule assembly and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . These findings suggest that the compound may act as a microtubule-destabilizing agent and promote programmed cell death.

The proposed mechanisms through which this compound exerts its biological effects include:

- Microtubule Disruption : By interfering with microtubule dynamics, the compound may prevent proper mitotic spindle formation, leading to cell cycle arrest and apoptosis.

- Caspase Activation : Studies have demonstrated an increase in caspase-3 activity upon treatment with related compounds, indicating that these agents can trigger apoptotic pathways .

- Cell Cycle Modulation : Analysis of treated cells has shown alterations in cell cycle progression, particularly at concentrations around 10 μM .

Study on Antitumor Activity

In a pivotal study assessing the antitumor activity of related indanone derivatives, it was found that compounds exhibiting structural similarities to this compound demonstrated promising results against various cancer types. The study utilized in vitro assays to evaluate the cytotoxic effects on breast and liver cancer cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with high gastrointestinal absorption potential and moderate solubility in aqueous media . Toxicological assessments indicate that while the compound exhibits some level of cytotoxicity at elevated concentrations, its selectivity for cancerous cells over normal cells remains an area for further investigation.

常见问题

Q. What are the optimized synthetic routes for 6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or multi-step substitution reactions. For example, refluxing 6-bromo-2,3-dihydro-1H-inden-1-one with trifluoromethyl-containing aldehydes in ethanol using ammonium acetate as a catalyst yields the target compound after purification by column chromatography . Key parameters include:

- Reaction Time : 12–24 hours under reflux.

- Solvent System : Ethanol for reaction; hexane/ethyl acetate (9:1) for column purification.

- Yield : ~70–79% under optimized conditions .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Peaks are analyzed for trifluoromethyl (δ ~-60 to -70 ppm in 19F NMR) and bromine substituents. For example, ketonic protons appear at δ 2.87–2.89 (m, 2H) and δ 2.59–2.61 (m, 2H) in CDCl3 .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at 401.2062) with deviations <1 ppm .

- Chiral HPLC : Used for enantiomeric excess (ee) determination (e.g., Chiralcel IC column with hexane/iPrOH) .

Q. What crystallographic methods are suitable for structural elucidation?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is recommended. Key steps:

- Data Collection : High-resolution (<1.0 Å) data minimizes twinning artifacts.

- Refinement : SHELXL handles small-molecule refinement robustly, even with high thermal motion in the trifluoromethyl group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence migratory aptitude in Baeyer-Villiger oxidations?

- Methodological Answer : The electron-withdrawing nature of the -CF3 group reduces migratory aptitude compared to aryl or alkyl groups. For example, in Baeyer-Villiger reactions of 2-(trifluoromethyl)cyclohexanone, the -CH2 group migrates preferentially over -CF3, forming 3-(trifluoromethyl)oxepan-2-one. This is confirmed by 19F NMR and computational studies .

Q. What computational strategies predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge transfer efficiency (e.g., ΔE = 4.2 eV for related indenone derivatives).

- Global Reactivity Descriptors : Electrophilicity index (ω = 3.8 eV) and chemical potential (μ = -4.1 eV) guide reaction site predictions .

- MESP Surfaces : Visualize electron-deficient regions near the carbonyl and CF3 groups .

Q. How to resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Parameter Screening : Optimize catalyst loading (e.g., ammonium acetate from 1–8 mmol) and solvent polarity (e.g., ethanol vs. DMF).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated intermediates) .

- Case Study : Scaling a fluorination reaction from 1 mmol to 10 mmol reduced yield from 41% to 32% due to incomplete mixing; switching to a flow reactor improved consistency .

Q. What strategies enhance regioselectivity in fluorination reactions?

- Methodological Answer :

- Photosensitizers : Benzoate catalysts (e.g., methyl 2-bromo-4-fluorobenzoate) direct C(sp3)-H fluorination to the indenone’s α-position under visible light .

- Solvent Effects : Trifluoromethylbenzene enhances fluorine atom transfer efficiency by stabilizing radical intermediates .

Q. How to design antimicrobial studies for this compound?

- Methodological Answer :

- Strain Selection : Test against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. vulgaris) bacteria, plus fungi (A. niger, C. albicans).

- Assay Protocol :

- MIC Determination : Use broth microdilution (concentration range: 1–100 µg/mL).

- Structure-Activity Insights : Compare with analogs (e.g., 4-(trifluoromethoxy) derivatives show lower activity than CF3-substituted ones) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。